1,4-Bis(2-chloroethoxymethyl)benzene
Description
1,4-Bis(2-chloroethoxymethyl)benzene (C₁₂H₁₆Cl₂O₂) is a benzene derivative substituted at the 1,4-positions with 2-chloroethoxymethyl groups (-OCH₂CH₂Cl).
Properties
Molecular Formula |
C12H16Cl2O2 |
|---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
1,4-bis(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C12H16Cl2O2/c13-5-7-15-9-11-1-2-12(4-3-11)10-16-8-6-14/h1-4H,5-10H2 |
InChI Key |
SQIIEEKMKLXRGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCCCl)COCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and chemical properties of 1,4-Bis(2-chloroethoxymethyl)benzene with structurally related compounds:
Notes:
- Solubility : The chloroethoxy groups in this compound likely enhance solubility in polar organic solvents (e.g., THF, DMSO) compared to the hydrophobic trichloromethyl groups in 1,4-Bis(trichloromethyl)benzene.
- Stability : Chloroethoxy substituents are less thermally labile than trichloromethyl groups, which decompose upon overheating .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1,4-Bis(2-chloroethoxymethyl)benzene, and how can reaction conditions be optimized for yield and purity?
- Methodology : A Williamson ether synthesis approach is typically employed, where 1,4-dihydroxybenzene reacts with 2-chloroethyl chloride/bromide in a polar aprotic solvent (e.g., acetone) under reflux. Potassium carbonate acts as a base to deprotonate the hydroxyl groups and facilitate nucleophilic substitution .
- Optimization : Reaction efficiency improves with excess alkylating agent (2:1 molar ratio), extended reflux time (>10 hours), and inert atmosphere to prevent hydrolysis. Post-synthesis purification via recrystallization (e.g., chloroform) or column chromatography enhances purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Techniques :
- IR Spectroscopy : Look for C-O-C stretching vibrations (~1100–1250 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) .
- ¹H NMR : Ethoxy methylene protons (CH₂Cl) appear as triplets near δ 3.7–4.1 ppm, while aromatic protons resonate as a singlet at δ 6.8–7.2 ppm due to symmetry .
- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ or [M-Cl]⁺) confirm molecular weight, with fragmentation patterns reflecting cleavage of chlorinated ethoxy groups .
Advanced Research Questions
How can computational methods like MP2/6-31G predict electronic properties, and what limitations arise when modeling chloroalkoxy benzene derivatives?**
- Approach : Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and density functional theory (DFT) with basis sets like 6-31G** are used to calculate dipole moments, polarizabilities, and hyperpolarizabilities. These methods approximate electron correlation effects, critical for understanding charge distribution and optical properties .
- Limitations : MP2 underestimates dispersion forces in larger systems, while HF neglects electron correlation. Basis sets lacking diffuse functions may fail to capture anionic intermediates. Validation against experimental data (e.g., XRD bond lengths) is essential .
Q. What mechanistic pathways explain the photochemical degradation of this compound under UV irradiation?
- Insights : Analogous chloroalkoxy benzenes undergo S-O bond cleavage under UV light (254 nm), generating sulfonyl radicals. These radicals either recombine to form Fries rearrangement products or escape the solvent cage, leading to acid generation (e.g., sulfonic acids) via O₂-mediated oxidation .
- Experimental Validation : Use HPLC-MS to identify degradation products and quantify acid yield via titration. Control experiments under nitrogen vs. oxygen atmospheres differentiate radical recombination pathways .
Q. How do crystallographic analyses resolve conformational ambiguities, and what intermolecular interactions stabilize the crystal lattice?
- Structural Analysis : Single-crystal XRD (using SHELX software) reveals symmetry elements (e.g., two-fold rotational axes) and torsional angles. For example, C-Cl···π interactions (3.5–4.0 Å) and van der Waals forces between chlorinated ethoxy groups contribute to lattice stability .
- Disorder Management : Partial occupancy refinement and Hirshfeld surface analysis address disordered solvent or substituents, ensuring accurate thermal parameter modeling .
Q. What strategies mitigate discrepancies between experimental and computational data for chloroalkoxy benzene derivatives?
- Data Reconciliation : Cross-validate computational results (e.g., bond lengths, angles) with XRD data. For spectral mismatches, consider solvent effects in NMR/IR simulations or anharmonic corrections in vibrational frequency calculations .
- Error Sources : Basis set incompleteness (e.g., missing d-orbitals for Cl) and neglect of relativistic effects in heavy atoms may skew results. Hybrid methods like ONIOM (combined QM/MM) improve accuracy for larger systems .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
